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Experimental Evidence & Synergy Data

Preclinical studies demonstrate that tandutinib works synergistically with standard "7+3" induction

chemotherapy.

Table 1: Summary of Preclinical Synergy Findings

Aspect

Finding

Experimental Models

Citation

Synergy

Combination
Indices (Cl)

Sequencing

Strong synergistic anti-proliferative
and pro-apoptotic effects

Cl << 1 (indicating synergy) with
cytarabine (Cy), daunorubicin (Dn),
and Cy+Dn combination

Sequence-independent synergy
(unlike lestaurtinib). Effective when

given before, after, or simultaneously

with chemotherapy.

BaF3(FLT3-ITD), MV4-11,
MOLM-14 cell lines; primary
FLT3-ITD+ AML blasts

All FLT3-ITD+ cell lines tested

Two sequencing regimens
tested: Tandutinib - Chemo and
Chemo - Tandutinib
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[1]

[1][2]
[3]
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Aspect Finding Experimental Models Citation
Therapeutic May allow for dose reduction of Inference from synergy data [1] [2]
Potential standard chemotherapy without loss

of anti-leukemic activity, potentially
reducing side effects.

Detailed Experimental Protocol

This protocol is adapted from the pivotal study by Schittenhelm et al., which established the synergy

between tandutinib and chemotherapy [1].

1. Cell Line Models

e Recommended: Use FLT3-ITD dependent cell lines to model the disease.
o MV4-11 and MOLM-14: Human AML cell lines with endogenous FLT3-ITD mutations.
o BaF3/FLT3-ITD: Murine pro-B cell line engineered for growth factor independence via
transfection with human FLT3-ITD.
¢ Culture Conditions: Maintain cells in recommended media (e.g., RPMI-1640 with 10% FBS). Ensure
cells are in log-phase growth at the start of experiments.

2. Drug Preparation & Dosing

e Tandutinib (MLN518): Prepare a stock solution in DMSO. Further dilute in culture medium for
treatment. The final DMSO concentration should be kept low (e.g., <0.1%) and matched in control
wells.

o Tested Concentration: ~200 nM (approximating the cellular ICso for FLT3) [1].

e Cytarabine (Ara-C) & Daunorubicin (Dn): Dilute in culture medium or saline from clinical-grade vials
or powder.

o Dosing: Use a fixed dilution pattern around the 1Cso values determined for your specific cell
lines in preliminary assays.

3. Combination Treatment & Sequencing

¢ To test the sequence-independent effect, use these two regimens:
o Regimen A (Tandutinib first): Treat with tandutinib monotherapy for 24 hours, then add
cytarabine and/or daunorubicin for an additional 48 hours.
o Regimen B (Chemotherapy first): Treat with cytarabine and/or daunorubicin monotherapy for
24 hours, then add tandutinib for an additional 48 hours.
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e Control Groups: Include vehicle control, tandutinib alone, and each chemotherapeutic agent alone.
4. Assay Methods for Synergy Quantification

e Cellular Proliferation: Use a standardized assay like MTT or WST-1 after the total 72-hour treatment
period.
e Apoptosis Induction: Measure by Annexin V/Propidium lodide staining and flow cytometry after the
72-hour treatment.
¢ Data Analysis: Analyze data using the Chou-Talalay method (e.g., CompuSyn software) to
calculate Combination Indices (CI).
o Cl < 1indicates synergy
o CI =1 indicates an additive effect
o CI > 1 indicates antagonism

The following diagram illustrates the key signaling pathway targeted by tandutinib and the logical

workflow for the combination experiment.

Combination Experiment Workflow
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Frequently Asked Questions (FAQS)

Q1: How does tandutinib's sequence independence with chemotherapy compare to other FLT3
inhibitors? A1l: Tandutinib's sequence independence is a distinctive feature. The FLT3 inhibitor
lestaurtinib (CEP-701) has been shown to be antagonistic when given before chemotherapy but synergistic
when given after [1] [4]. This contrast suggests tandutinib's mechanism of interaction with cytotoxic agents

may be different and could offer more flexibility in clinical scheduling.

Q2: What is the proposed mechanism for the observed synergy? A2: While the exact mechanism is an
area of ongoing research, the synergy likely arises from enhanced pro-apoptotic signaling and inhibition of
pro-survival pathways. Tandutinib specifically inhibits constitutively active FLT3-ITD signaling (STATS5,
PI3K/AKT, MAPK), which leukemic cells depend on for proliferation and survival [5] [6]. Combining this
targeted inhibition with the DNA-damaging and cytotoxic effects of cytarabine and daunorubicin leads to a

synergistic killing of leukemic blasts.

Q3: In which patient population is this combination most relevant? A3: The combination is most rational
for the approximately 20-30% of AML patients with FLT3-ITD mutations, which confer a poor prognosis
[2] [5] [6]. The research also highlights this approach as particularly promising for elderly or comorbid
patients who poorly tolerate the full toxicities of standard chemotherapy, as adding tandutinib may allow

for effective dose reduction of the cytotoxic drugs [1] [2].

Q4: Has this combination been evaluated in clinical trials? A4: Yes, based on the strong preclinical
rationale, a phase I/II clinical trial was initiated to evaluate the combination of tandutinib with standard
induction chemotherapy in patients with newly diagnosed AML [1]. You should search clinical trial registries

(e.g., ClinicalTrials.gov) for the current status and results of this and any subsequent studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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